3-Methoxy-1H-pyrazole-4-carboxylic acid 3-Methoxy-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 478968-49-9
VCID: VC8120927
InChI: InChI=1S/C5H6N2O3/c1-10-4-3(5(8)9)2-6-7-4/h2H,1H3,(H,6,7)(H,8,9)
SMILES: COC1=C(C=NN1)C(=O)O
Molecular Formula: C5H6N2O3
Molecular Weight: 142.11 g/mol

3-Methoxy-1H-pyrazole-4-carboxylic acid

CAS No.: 478968-49-9

Cat. No.: VC8120927

Molecular Formula: C5H6N2O3

Molecular Weight: 142.11 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-1H-pyrazole-4-carboxylic acid - 478968-49-9

Specification

CAS No. 478968-49-9
Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
IUPAC Name 5-methoxy-1H-pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C5H6N2O3/c1-10-4-3(5(8)9)2-6-7-4/h2H,1H3,(H,6,7)(H,8,9)
Standard InChI Key DKRJYDYNPAQHHO-UHFFFAOYSA-N
SMILES COC1=C(C=NN1)C(=O)O
Canonical SMILES COC1=C(C=NN1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Key Properties

The molecular formula of 3-methoxy-1H-pyrazole-4-carboxylic acid is C₅H₆N₂O₃, with a molecular weight of 142.11 g/mol. Its structure consists of a pyrazole core (a five-membered ring with two nitrogen atoms) functionalized with a methoxy (-OCH₃) group at position 3 and a carboxylic acid (-COOH) group at position 4 . This arrangement distinguishes it from closely related compounds such as:

  • 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (C₆H₈N₂O₃), which includes a methyl group at the 1-position .

  • 4-Methoxy-1H-pyrazole-3-carboxylic acid (C₅H₆N₂O₃), a positional isomer with the methoxy and carboxylic acid groups swapped .

The absence of a methyl group at the 1-position in 3-methoxy-1H-pyrazole-4-carboxylic acid likely influences its reactivity and solubility. For instance, the free NH group in the pyrazole ring may enhance hydrogen-bonding interactions, potentially increasing its bioavailability compared to methylated analogs .

Synthesis and Industrial Production

Hypothetical Synthetic Routes

While no direct synthesis methods for 3-methoxy-1H-pyrazole-4-carboxylic acid are documented, pathways for analogous pyrazole derivatives suggest feasible approaches:

Cyclocondensation Strategies

A common method for synthesizing pyrazole carboxylic acids involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. For example, the patent CN111362874B describes the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid via a two-step process:

  • Addition-Hydrolysis: Reacting 2,2-difluoroacetyl halide with α,β-unsaturated esters to form an intermediate.

  • Cyclization: Treating the intermediate with methylhydrazine under catalytic conditions .

Adapting this method, 3-methoxy-1H-pyrazole-4-carboxylic acid could potentially be synthesized using methoxy-substituted acetyl halides and hydrazine (instead of methylhydrazine) to avoid methyl group incorporation .

Ester Hydrolysis

Another route involves hydrolyzing ester precursors. For instance, 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate esters are hydrolyzed under acidic or basic conditions to yield carboxylic acids . Removing the methyl group from the 1-position would require alternative protecting strategies during synthesis.

Physicochemical Properties and Reactivity

Reactivity Profiles

  • Acid-Base Behavior: The carboxylic acid group (pKa ≈ 2.5) deprotonates in basic media, forming water-soluble salts.

  • Electrophilic Substitution: The methoxy group directs electrophilic attacks to the ortho and para positions, though steric hindrance from the carboxylic acid may limit reactivity .

  • Functional Group Transformations: The carboxylic acid can be converted to amides or esters, while the methoxy group may undergo demethylation under strong acidic conditions .

Biological and Industrial Applications

Agricultural Chemistry

The compound’s potential as a precursor for agrochemicals is significant. For example, fluorinated pyrazole derivatives like fluopyram (derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) are commercial fungicides . Non-fluorinated variants may offer eco-friendly alternatives with reduced environmental persistence.

Comparative Analysis with Structural Analogs

CompoundCAS NumberMolecular FormulaKey Features
3-Methoxy-1H-pyrazole-4-carboxylic acidNot assignedC₅H₆N₂O₃Free NH group; potential for hydrogen bonding
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid113100-56-4C₆H₈N₂O₃Methylated at 1-position; enhanced metabolic stability
4-Methoxy-1H-pyrazole-3-carboxylic acid1505022-41-2C₅H₆N₂O₃Positional isomer; altered electronic distribution

The absence of a methyl group in 3-methoxy-1H-pyrazole-4-carboxylic acid may reduce steric hindrance, potentially improving binding affinity to biological targets compared to its methylated counterpart .

Challenges and Future Directions

Research Gaps

  • Synthetic Optimization: Current methods for analogs rely on multi-step processes with moderate yields. Streamlining synthesis for the unmethylated variant is critical.

  • Biological Screening: No published data exist on this compound’s activity. In vitro assays against disease-relevant targets (e.g., kinases, microbial enzymes) are urgently needed.

Industrial Scalability

Adopting green chemistry principles, such as using aqueous reaction media or biodegradable catalysts, could enhance the sustainability of large-scale production .

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